Cas no 34246-54-3 (3-Ethylbenzaldehyde)

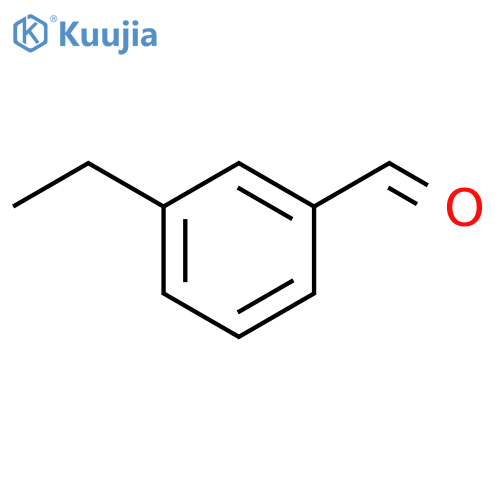

3-Ethylbenzaldehyde structure

商品名:3-Ethylbenzaldehyde

3-Ethylbenzaldehyde 化学的及び物理的性質

名前と識別子

-

- 3-Ethylbenzaldehyde

- 11-Oxo-1-methyl-3-aethyl-benzol

- 3-Aethyl-benzaldehyd

- 3-Ethyl-benzaldehyd

- 3-ethyl-benzaldehyde

- Benzaldehyde,3-ethyl

- m-Ethylbenzaldehyde

- Benzaldehyde,m-ethyl- (6CI,7CI,8CI)

- Benzaldehyde, 3-ethyl-

- LLYXUFQXCNIGDG-UHFFFAOYSA-N

- PubChem3073

- KSC225A6R

- EBD55013

- BCP06175

- CL8323

- LS10374

- AB0054364

- Z4620

- ST24028507

- 246E543

- EN300-96750

- DS-17925

- 34246-54-3

- SY113403

- AKOS006331230

- FT-0660037

- DTXSID90187819

- MFCD09263482

- BIS(TRI-N-BUTYLTIN)ITACONATE

- Z1198218859

- NS00029629

- SCHEMBL291613

- EINECS 251-896-7

- CS-W006593

- CHEBI:229392

-

- MDL: MFCD09263482

- インチ: 1S/C9H10O/c1-2-8-4-3-5-9(6-8)7-10/h3-7H,2H2,1H3

- InChIKey: LLYXUFQXCNIGDG-UHFFFAOYSA-N

- ほほえんだ: O=C([H])C1=C([H])C([H])=C([H])C(=C1[H])C([H])([H])C([H])([H])[H]

計算された属性

- せいみつぶんしりょう: 134.07300

- どういたいしつりょう: 134.073

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 水素結合受容体数: 1

- 重原子数: 10

- 回転可能化学結合数: 2

- 複雑さ: 109

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 17.1

- 疎水性パラメータ計算基準値(XlogP): 2.2

じっけんとくせい

- 密度みつど: 1.001

- ふってん: 214.3°Cat760mmHg

- フラッシュポイント: 86.6°C

- 屈折率: 1.548

- PSA: 17.07000

- LogP: 2.06150

3-Ethylbenzaldehyde セキュリティ情報

3-Ethylbenzaldehyde 税関データ

- 税関コード:2912299000

- 税関データ:

中国税関コード:

2912299000概要:

291229900.他の酸素含有基を有さない他の環状アルデヒド。付加価値税:17.0%。税金還付率:13.0%. 規制条件:いいえ。最恵国関税:5.5%. 一般関税:30.0%

申告要素:

製品名, 成分含有量、使用、テトラホルムアルデヒドの外観

要約:

291229900。他の酸素官能基を有さない他の環状アルデヒド。付加価値税:17.0%税金還付率:13.0%最恵国関税:5.5%. General tariff:30.0%

3-Ethylbenzaldehyde 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-96750-0.5g |

3-ethylbenzaldehyde |

34246-54-3 | 95.0% | 0.5g |

$49.0 | 2025-02-21 | |

| Enamine | EN300-96750-100.0g |

3-ethylbenzaldehyde |

34246-54-3 | 95.0% | 100.0g |

$1613.0 | 2025-02-21 | |

| eNovation Chemicals LLC | D505303-5g |

3-Ethylbenzaldehyde |

34246-54-3 | 97% | 5g |

$229 | 2024-05-24 | |

| Apollo Scientific | OR913389-1g |

3-Ethylbenzaldehyde |

34246-54-3 | 95% | 1g |

£26.00 | 2025-02-20 | |

| TRC | E899838-500mg |

3-Ethylbenzaldehyde |

34246-54-3 | 500mg |

$ 138.00 | 2023-09-07 | ||

| Alichem | A014000844-1g |

3-Ethylbenzaldehyde |

34246-54-3 | 97% | 1g |

$1445.30 | 2023-09-02 | |

| eNovation Chemicals LLC | D505303-1g |

3-Ethylbenzaldehyde |

34246-54-3 | 97% | 1g |

$160 | 2024-05-24 | |

| TRC | E899838-50mg |

3-Ethylbenzaldehyde |

34246-54-3 | 50mg |

$ 52.00 | 2023-09-07 | ||

| TRC | E899838-100mg |

3-Ethylbenzaldehyde |

34246-54-3 | 100mg |

$ 64.00 | 2023-09-07 | ||

| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | E192849-1g |

3-Ethylbenzaldehyde |

34246-54-3 | 98% | 1g |

¥299.90 | 2023-09-03 |

3-Ethylbenzaldehyde 関連文献

-

Chenge Li,Marie-Aude Plamont,Hanna L. Sladitschek,Vanessa Rodrigues,Isabelle Aujard,Pierre Neveu,Thomas Le Saux,Ludovic Jullien,Arnaud Gautier Chem. Sci. 2017 8 5598

-

Janaky Sunil,Chandrabhas Narayana,Gayatri Kumari,Kolleboyina Jayaramulu Chem. Soc. Rev. 2023 52 3397

-

3. Formula index

-

J. D. Brooks,P. T. Charlton,P. E. Macey,D. A. Peak,W. F. Short J. Chem. Soc. 1950 452

-

5. CXXII.—The constitution of thebenineJohn Masson Gulland,Cyril Joseph Virden J. Chem. Soc. 1928 921

34246-54-3 (3-Ethylbenzaldehyde) 関連製品

- 5379-16-8(1-(3,5-Dimethylphenyl)ethanone)

- 6781-42-6(1,3-Diacetylbenzene)

- 1009-61-6(1,1'-(1,4-phenylene)bis-Ethanone)

- 28785-06-0(4-N-Propylbenzaldehyde)

- 937-30-4(4'-Ethylacetophenone)

- 585-74-0(1-(m-tolyl)ethanone)

- 122-03-2(4-Isopropylbenzaldehyde)

- 122-00-9(4'-Methylacetophenone)

- 4748-78-1(4-Ethylbenzaldehyde)

- 98-86-2(Acetophenone)

推奨される供給者

Amadis Chemical Company Limited

(CAS:34246-54-3)3-Ethylbenzaldehyde

清らかである:99%

はかる:25g

価格 ($):474.0